molecular formula C12H14ClNO4 B11169612 ethyl N-[(5-chloro-2-methoxyphenyl)carbonyl]glycinate

ethyl N-[(5-chloro-2-methoxyphenyl)carbonyl]glycinate

Cat. No.: B11169612
M. Wt: 271.69 g/mol
InChI Key: AVBWWGXSLUSRQU-UHFFFAOYSA-N
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Description

Ethyl N-[(5-chloro-2-methoxyphenyl)carbonyl]glycinate is an organic compound with the molecular formula C11H12ClNO4 It is a derivative of glycine, where the amino group is substituted with an ethyl ester and the carboxyl group is bonded to a 5-chloro-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(5-chloro-2-methoxyphenyl)carbonyl]glycinate typically involves the reaction of ethyl glycinate with 5-chloro-2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a low temperature to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(5-chloro-2-methoxyphenyl)carbonyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products

    Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.

    Reduction: Formation of ethyl N-[(5-chloro-2-methoxyphenyl)methanol]glycinate.

    Substitution: Formation of ethyl N-[(5-amino-2-methoxyphenyl)carbonyl]glycinate.

Scientific Research Applications

Ethyl N-[(5-chloro-2-methoxyphenyl)carbonyl]glycinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-[(5-chloro-2-methoxyphenyl)carbonyl]glycinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the 5-chloro-2-methoxyphenyl group can enhance its binding affinity to certain molecular targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-[(2-methoxyphenyl)carbonyl]glycinate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    Ethyl N-[(5-chloro-2-hydroxyphenyl)carbonyl]glycinate: Contains a hydroxyl group instead of a methoxy group, which can influence its solubility and chemical properties.

    Ethyl N-[(5-chloro-2-methoxyphenyl)acetyl]glycinate:

Uniqueness

Ethyl N-[(5-chloro-2-methoxyphenyl)carbonyl]glycinate is unique due to the presence of both the chloro and methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its interactions with specific molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14ClNO4

Molecular Weight

271.69 g/mol

IUPAC Name

ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]acetate

InChI

InChI=1S/C12H14ClNO4/c1-3-18-11(15)7-14-12(16)9-6-8(13)4-5-10(9)17-2/h4-6H,3,7H2,1-2H3,(H,14,16)

InChI Key

AVBWWGXSLUSRQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

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